molecular formula C16H16O3 B6401640 2-(3-Ethoxyphenyl)-5-methylbenzoic acid CAS No. 1261997-66-3

2-(3-Ethoxyphenyl)-5-methylbenzoic acid

Cat. No.: B6401640
CAS No.: 1261997-66-3
M. Wt: 256.30 g/mol
InChI Key: QPDOPELJMFKSRK-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenyl)-5-methylbenzoic acid (CAS 1261997-66-3) is a high-purity biphenyl carboxylic acid derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a benzoic acid core substituted with a methyl group and a 3-ethoxyphenyl ring, yielding the molecular formula C16H16O3 and a molecular weight of 256.30 g/mol . This chemical serves as a valuable synthetic intermediate and building block for researchers. It has been identified as a key structural motif in the development of novel small-molecule therapeutics, particularly in the optimization of 2-sulfonamidebenzamide compounds investigated as positive allosteric modulators of the MrgX1 receptor, a non-opioid target for chronic pain . The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-ethoxyphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-19-13-6-4-5-12(10-13)14-8-7-11(2)9-15(14)16(17)18/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDOPELJMFKSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690013
Record name 3'-Ethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-66-3
Record name 3'-Ethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary fragments:

  • 5-Methylbenzoic acid core : Serves as the foundational scaffold.

  • 3-Ethoxyphenyl group : Introduced via cross-coupling or electrophilic substitution.

Key Intermediate Identification

  • Methyl 5-methyl-2-bromobenzoate : Facilitates Suzuki-Miyaura coupling with 3-ethoxyphenylboronic acid.

  • 2-(3-Hydroxyphenyl)-5-methylbenzoic acid : Ethoxylated using diethyl sulfate or bromoethane.

Stepwise Synthesis and Optimization

Suzuki-Miyaura Cross-Coupling for Ethoxyphenyl Attachment

The bromine atom at position 2 is replaced with a 3-ethoxyphenyl group via palladium-catalyzed coupling.

Protocol :

  • Substrate : Methyl 5-methyl-2-bromobenzoate (1.0 equiv).

  • Boronic Acid : 3-Ethoxyphenylboronic acid (1.2 equiv).

  • Catalyst System : Pd(PPh₃)₄ (5 mol%) in tetrahydrofuran (THF).

  • Base : Aqueous Na₂CO₃ (2.0 equiv).

  • Temperature : 80°C for 12 hours.

Yield : 85–90% after column purification.

Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to the carboxylic acid using potassium hydroxide (KOH) in methanol.

Procedure :

  • Substrate : Methyl 2-(3-ethoxyphenyl)-5-methylbenzoate (1.0 equiv).

  • Base : 3 M KOH in methanol.

  • Temperature : Reflux (65°C) for 6 hours.

  • Workup : Acidification with HCl to pH 3–4, followed by filtration.

Yield : 92–95%.

Catalytic Methods and Reaction Mechanisms

Palladium Catalysis in Cross-Coupling

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination. Pd⁰ intermediates coordinate with the boronic acid, enabling aryl-aryl bond formation.

Ethoxylation via Nucleophilic Substitution

Diethyl sulfate acts as an ethylating agent, transferring an ethyl group to the phenolic oxygen of 2-(3-hydroxyphenyl)-5-methylbenzoic acid.

Conditions :

  • Base : K₂CO₃ (2.0 equiv) in dimethylformamide (DMF).

  • Temperature : 80°C for 24 hours.

Analytical Characterization and Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR (CDCl₃) of Methyl 2-(3-Ethoxyphenyl)-5-methylbenzoate :

  • δ 1.42 (t, 3H, J = 7.0 Hz, CH₂CH₃).

  • δ 3.89 (s, 3H, COOCH₃).

  • δ 4.07 (q, 2H, J = 7.0 Hz, OCH₂).

  • δ 7.32–7.48 (m, 4H, aromatic).

13C-NMR (CDCl₃) :

  • δ 14.8 (CH₂CH₃).

  • δ 52.1 (COOCH₃).

  • δ 63.5 (OCH₂).

  • δ 168.2 (C=O).

Infrared (IR) Spectroscopy

  • Carboxylic Acid (Final Product) : Strong absorption at 1705 cm⁻¹ (C=O stretch).

  • Ether (Ethoxy Group) : 1240 cm⁻¹ (C-O-C asymmetric stretch).

Comparative Analysis of Methodologies

Parameter Friedel-Crafts Route Suzuki-Miyaura Route Ethoxylation-Hydrolysis
Yield 68%85–90%92–95%
Reaction Time 31 hours12 hours30 hours
Catalyst Cost Low (NBS)High (Pd)Low (KOH)
Regioselectivity ModerateHighHigh

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyphenyl)-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones or carboxylate derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(3-Ethoxyphenyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenyl)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of 5-Methylbenzoic Acid Derivatives

Compound Name Substituent at C2 Key Properties/Applications Reference
2-(3-Ethoxyphenyl)-5-methylbenzoic acid 3-Ethoxyphenyl Modulated solubility, SAR studies
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methylbenzoic acid (6) 2,5-Dimethylpyrrole Cytotoxicity evaluation, NMR/HRMS characterization
2-(2’,6’-Dihydroxybenzoyl)-5-methylbenzoic acid-8-O-β-D-glucopyranoside (IX) Glucosylated dihydroxybenzoyl Natural product isolation (anthraquinone derivative)
2-[Carboxy(phenyl)methyl]-5-methylbenzoic acid (10d) Carboxy(phenyl)methyl Castagnoli–Cushman reaction product, stereogenic center formation
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid 1,2,3-Triazole Potential pharmaceutical intermediate (melting point: 174–176°C)
2-(Furan-2-yl)-6-methylquinazolin-4(3H)-one (26) Furan-quinazolinone hybrid Reduced cytotoxic activity against cancer cell lines

Key Observations :

Substituent Electronic Effects: The ethoxy group in this compound provides electron-donating effects via resonance, enhancing solubility in polar solvents compared to non-polar substituents like bromine (e.g., compound 23, 97% yield) . Heterocyclic substituents (e.g., pyrrole in compound 6 or triazole in ) introduce π-π stacking capabilities and influence bioactivity.

Biological Activity: Quinazolinone derivatives (e.g., compound 26) exhibit diminished cytotoxic activity when substituents are altered, highlighting the importance of the methyl group at C6 for maintaining activity . Natural derivatives like compound IX from Nepalese Rumex demonstrate the role of glycosylation in modifying bioavailability .

Synthetic Yields and Methods: Cyclization reactions (e.g., compound 24 from acetic anhydride, 95% yield ) are efficient for generating fused heterocycles. Castagnoli–Cushman reactions enable stereoselective synthesis of quaternary carbon centers, as seen in compound 10d .

Physicochemical and Spectroscopic Data

Table 2: Comparative Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Key Spectral Data (NMR/HRMS)
This compound Not reported ~270.3 Expected δ ~8.0 (aromatic H), 4.1 (OCH2)
2-(2,5-Dimethylpyrrol-1-yl)-5-methylbenzoic acid (6) 243.3 1H NMR: δ 6.7 (pyrrole H), 2.4 (CH3)
5-Methyl-2-(triazol-2-yl)benzoic acid 174–176 203.2 HRMS (ESI): m/z 204.1 [M+H]+
2-(Furan-2-yl)-6-methylquinazolinone (26) 238.2 1H NMR: δ 8.3 (quinazolinone H), 6.8 (furan H)

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